molecular formula C22H18Cl2N4O2S B3744523 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

Cat. No. B3744523
M. Wt: 473.4 g/mol
InChI Key: VSUOMLQWHIWZAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide, commonly known as DPA-714, is a small molecule drug that has gained attention due to its potential as a diagnostic and therapeutic agent in various diseases. DPA-714 is a selective ligand for the translocator protein (TSPO), also known as the peripheral benzodiazepine receptor, which is highly expressed in activated microglia and other immune cells.

Scientific Research Applications

DPA-714 has been extensively studied for its potential as a diagnostic and 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases, including neuroinflammation, neurodegeneration, cancer, and cardiovascular diseases. In neuroinflammatory diseases, DPA-714 has been shown to selectively bind to TSPO expressed on activated microglia and astrocytes, allowing for 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide non-invasive imaging of neuroinflammation using positron emission tomography (PET) imaging. In neurodegenerative diseases, DPA-714 has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. In cancer, DPA-714 has been shown to inhibit tumor growth and metastasis by targeting TSPO expressed on tumor cells and immune cells. In cardiovascular diseases, DPA-714 has been shown to reduce inflammation and improve cardiac function in animal models of myocardial infarction.

Mechanism of Action

Target of Action

The primary targets of “Oprea1_374777” are currently unknown

Biochemical Pathways

Without specific information on the primary targets of “Oprea1_374777”, it is challenging to outline the exact biochemical pathways that this compound affects . Future studies should focus on identifying these pathways to understand the downstream effects of this compound.

Result of Action

The molecular and cellular effects of “Oprea1_374777” are currently unknown . Understanding these effects is crucial for predicting the potential therapeutic applications of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include temperature, pH, and the presence of other molecules in the environment. Specific information on how these factors affect “oprea1_374777” is currently unavailable .

Advantages and Limitations for Lab Experiments

DPA-714 has several advantages for lab experiments, including its high selectivity and affinity for TSPO, its non-invasive imaging capabilities using PET imaging, and its potential as a 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases. However, DPA-714 also has several limitations, including its low water solubility, its potential toxicity at high doses, and its limited availability and high cost.

Future Directions

For DPA-714 research include 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide development of more efficient and cost-effective syn5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamidesis methods, 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide optimization of its pharmacokinetic and pharmacodynamic properties, 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide investigation of its potential as a 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agent in various diseases, and 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide exploration of its mechanisms of action at 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide molecular and cellular levels. Additionally, 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide development of new TSPO ligands with improved selectivity and affinity may lead to 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide discovery of new diagnostic and 5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamiderapeutic agents for various diseases.

properties

IUPAC Name

5-[4-(3,4-dichloroanilino)phthalazin-1-yl]-N,2-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S/c1-13-7-8-14(11-20(13)31(29,30)25-2)21-16-5-3-4-6-17(16)22(28-27-21)26-15-9-10-18(23)19(24)12-15/h3-12,25H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSUOMLQWHIWZAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)Cl)Cl)S(=O)(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[(3,4-dichlorophenyl)amino]phthalazin-1-yl}-N,2-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 2
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 3
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5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 4
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5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 5
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-{4-[(3,4-dichlorophenyl)amino]-1-phthalazinyl}-N,2-dimethylbenzenesulfonamide

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